molecular formula C23H40O9 B1528968 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol CAS No. 477775-73-8

1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol

Cat. No.: B1528968
CAS No.: 477775-73-8
M. Wt: 460.6 g/mol
InChI Key: KFJXPXAFUAPRSZ-UHFFFAOYSA-N
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Description

1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol is a chemical compound with the molecular formula C23H40O9. It is characterized by its long polyether chain and phenyl group, making it a unique molecule with various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol can be synthesized through a series of etherification reactions. The process typically involves the reaction of phenol with ethylene oxide in the presence of a base catalyst to form the polyether chain . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of membrane proteins and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty polymers and surfactants.

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This makes it particularly useful in applications requiring amphiphilic properties .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O9/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5,24H,6-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJXPXAFUAPRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726421
Record name 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477775-73-8
Record name 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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